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molecular formula C8H9NO3 B1592083 (2-Methyl-4-nitrophenyl)methanol CAS No. 22162-15-8

(2-Methyl-4-nitrophenyl)methanol

Cat. No. B1592083
M. Wt: 167.16 g/mol
InChI Key: PXSWIWNWHAUARP-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 2-methyl-4-nitrobenzoic acid (5 g, 27.6 mmol, Aldrich) in THF) (95 ml) was added dropwise 1.0 M borane-tetrahydrofuran complex (55 ml, 55.0 mmol, Aldrich) at ambient temperature under nitrogen. The resulting red solution was heated to 80° C. for 2 h. To the solution at ambient temperature was added methanol (30 ml) and then heated to 80° C. for 30 min. The solvent was evaporated in vacuo to leave a yellow oil. The residue was dissolved in methanol (80 ml) and the solvent evaporated in vacuo to leave (2-methyl-4-nitrophenyl)methanol as a yellow solid (4.73 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5]>C1COCC1.CO>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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